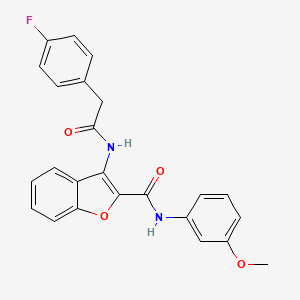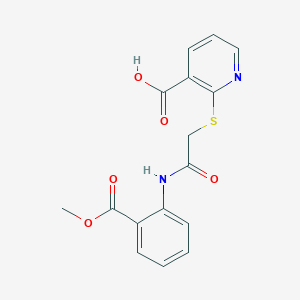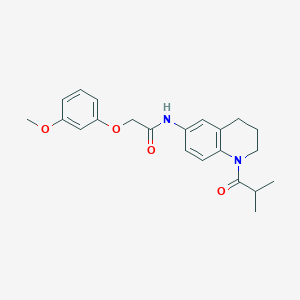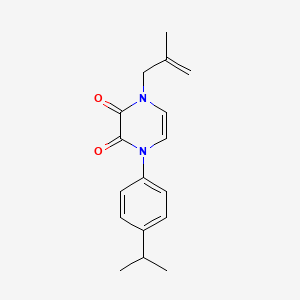
3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has shown promising results in various research studies.
Mechanism Of Action
The exact mechanism of action of 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, it has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exhibits potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α) in animal models of inflammation. In addition, this compound has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Furthermore, studies have also suggested that this compound may have potential anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms underlying these processes. In addition, its potential anticancer effects make it a promising compound for studying cancer biology. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound may have neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 3-(2-(4-fluorophenyl)acetamido)benzoic acid and 3-methoxybenzoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-18-6-4-5-17(14-18)26-24(29)23-22(19-7-2-3-8-20(19)31-23)27-21(28)13-15-9-11-16(25)12-10-15/h2-12,14H,13H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRYYWSMFFPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2679663.png)


![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2679675.png)

![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)
![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)
